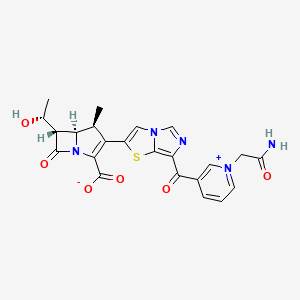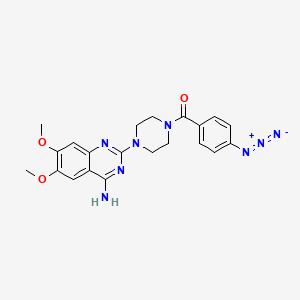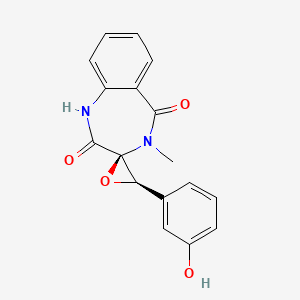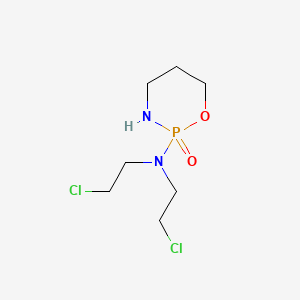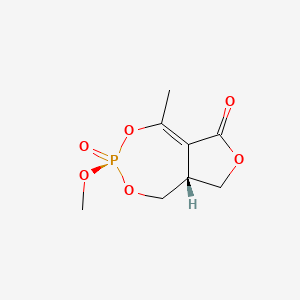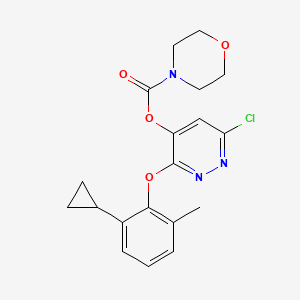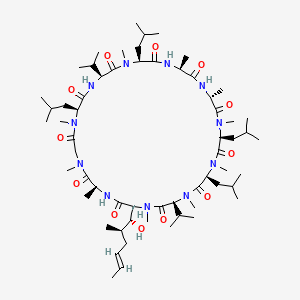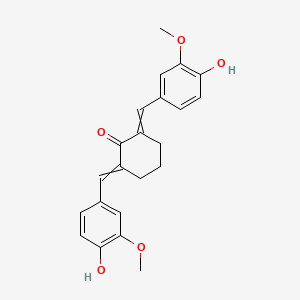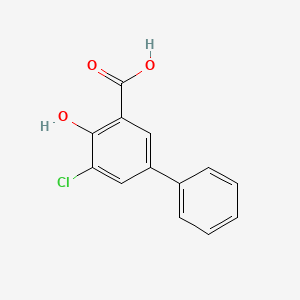
5-クロロ-4-ヒドロキシビフェニル-3-カルボン酸
概要
説明
3-Chloro-2-hydroxy-5-phenylbenzoic acid is a chemical compound belonging to the class of biphenyl carboxylic acids. It is characterized by the presence of a chlorine atom, a hydroxyl group, and a carboxylic acid group attached to a biphenyl structure. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
科学的研究の応用
3-Chloro-2-hydroxy-5-phenylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid (CHBCA) is a chemical compound that belongs to the class of biphenyl carboxylic acids. The primary target of CHBCA is the human wild type AKR1C1 dehydrogenase . This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and xenobiotics.
Mode of Action
CHBCA interacts with its target, the AKR1C1 dehydrogenase, by inhibiting its activity . The inhibition of this enzyme can lead to changes in the metabolic pathways of the substances it usually metabolizes, potentially leading to therapeutic effects.
Result of Action
The molecular and cellular effects of CHBCA’s action would be expected to involve changes in the levels and activity of steroids, prostaglandins, and xenobiotics, due to the inhibition of AKR1C1 dehydrogenase . These changes could have various effects depending on the specific context, potentially including therapeutic effects in certain disease states.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Chloro-2-hydroxy-5-phenylbenzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-Chloro-2-hydroxy-5-phenylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
類似化合物との比較
Similar Compounds
3-Chloro-2-Hydroxy-5-Phenyl-Benzoic Acid: Similar structure with a chlorine and hydroxyl group attached to a biphenyl ring.
3-Chloro-5-Phenylsalicylic Acid: Another structurally similar compound with potential biological activities.
Uniqueness
3-Chloro-2-hydroxy-5-phenylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells makes it a valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
3-chloro-2-hydroxy-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZIUFNDNYWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


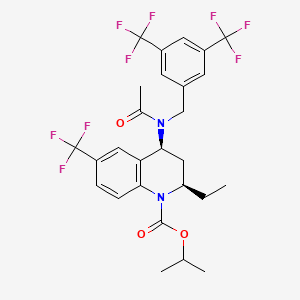
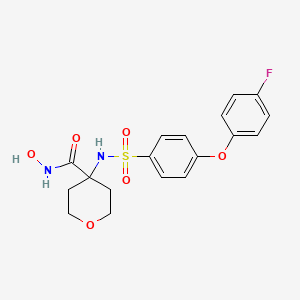
![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)
